(4-(4,5-Dihydro-1H-imidazol-2-yl)amino)benzoic acid
Overview
Description
(4-(4,5-Dihydro-1H-imidazol-2-yl)amino)benzoic acid, also known as DIABA, is a chemical compound that has been the focus of scientific research due to its potential applications in the field of medicine. DIABA is a heterocyclic compound that contains both an imidazole ring and a carboxylic acid group.
Scientific Research Applications
Influenza Virus Inhibition : 4-Acetylamino-3-(imidazol-1-yl)-benzoic acids, closely related to the queried compound, have been identified as novel inhibitors of influenza virus sialidases. These inhibitors exhibit activity levels comparable to those of 4-acetylamino-3-guanidino-benzoic acid (BANA 113) (Howes et al., 1999).
Synthesis of Novel Compounds : The synthesized variant, 4-[(3-amino-1-oxo-1H-2-benzopyran-4-yl)amino]benzoic acid, serves as a precursor for synthesizing other novel compounds, such as 4-[(1-carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic acid (Rodríguez et al., 2022).
Antimicrobial Properties : Imidazolopeptides synthesized from 3,5-diiodo-4-(2-methyl-1H-imidazol-5-yl)benzoic acid, a related compound, have shown potent antimicrobial activity against pathogenic fungi, dermatophytes, and moderate activity against gram-negative bacteria (Dahiya, 2008).
Novel Compound Isolation : A developed method for synthesizing 5-amino-4-cyano-1H-imidazol-1-yl benzoic acids is useful for isolating new compounds (Barros et al., 2007).
Chemical Reactions : 4-Aminofurazan-3-carboxylic acid iminoester, a related compound, is used in reactions to produce various compounds, such as 4-(1,3-benzoxazol-2-yl)- and 1-(4,5-dihydro-1H-imidazol-2-yl)-1,3-dihydro-2-benzofuran-1-yl derivatives (Sergievskii et al., 2002).
Corrosion Inhibition : New benzimidazole derivatives based on 8-hydroxyquinoline, including compounds related to the queried chemical, are effective against corrosion of steel in acidic solutions (Rbaa et al., 2020).
Antimicrobial Activity : Benzimidazole derivatives containing the 4-(5-benzoyl-benzoimidazol-2-yl) moiety, a structure related to the queried compound, have shown significant effectiveness against various bacteria, fungi, and viruses (Abd El-Meguid, 2014).
Luminescent Sensors : Imidazole derivatives have been used as reversible luminescent sensors for detecting cyanide and mercury ions (Emandi et al., 2018).
properties
IUPAC Name |
4-(4,5-dihydro-1H-imidazol-2-ylamino)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c14-9(15)7-1-3-8(4-2-7)13-10-11-5-6-12-10/h1-4H,5-6H2,(H,14,15)(H2,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBROJPONABYYMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)NC2=CC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60147440 | |
Record name | (4-(4,5-Dihydro-1H-imidazol-2-yl)amino)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60147440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diaba | |
CAS RN |
105958-84-7 | |
Record name | (4-(4,5-Dihydro-1H-imidazol-2-yl)amino)benzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105958847 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (4-(4,5-Dihydro-1H-imidazol-2-yl)amino)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60147440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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